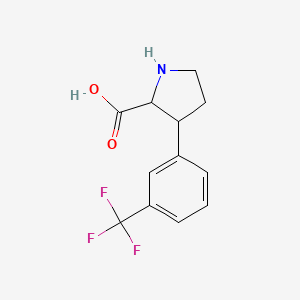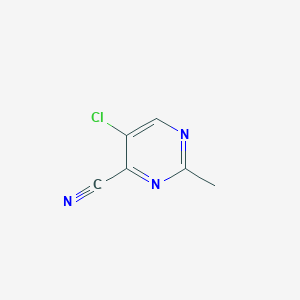![molecular formula C20H24N8O B12279921 4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their significant biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, along with piperazine and morpholine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridopyrimidine Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where a piperazine derivative is introduced to the pyridopyrimidine core.
Attachment of the Morpholine Group: The final step involves the reaction of the intermediate with morpholine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of kinases, thereby affecting signaling pathways involved in cell growth, proliferation, and survival. The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar pyridopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a fused pyrazole and pyrimidine ring system and are known for their kinase inhibitory properties.
Uniqueness
4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C20H24N8O |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
4-[4-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H24N8O/c1-15-23-17-14-21-4-2-16(17)19(24-15)27-8-6-26(7-9-27)18-3-5-22-20(25-18)28-10-12-29-13-11-28/h2-5,14H,6-13H2,1H3 |
InChIキー |
BFOCGVUGKOGKKH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride](/img/structure/B12279841.png)
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)

![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12279863.png)
![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)


![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)



![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

